(5S)-1-azabicyclo[3.1.0]hexane
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Overview
Description
(5S)-1-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a nitrogen atom incorporated into a three-membered ring fused to a five-membered ring. This structure imparts significant ring strain, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (5S)-1-azabicyclo[3.1.0]hexane involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst. This reaction is performed under mild conditions and provides high yields and diastereoselectivities . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications, given their high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5S)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Cyclopropanation: This reaction involves the formation of a three-membered ring by the addition of a carbene to an alkene.
Annulation: This reaction forms a new ring by the combination of two or more molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclopropanation reactions with N-tosylhydrazones.
Photoredox Catalysts: Used in (3 + 2) annulation reactions with cyclopropenes and aminocyclopropanes.
Major Products
The major products of these reactions are various derivatives of this compound, which can be further functionalized for specific applications.
Scientific Research Applications
(5S)-1-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of mu opioid receptor antagonists.
Synthetic Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biological Studies: It is used to study the conformational restriction of histamine and its selective binding to H3 receptors.
Mechanism of Action
The mechanism of action of (5S)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as the mu opioid receptor. The compound’s structure allows it to fit into the receptor’s binding site, blocking its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: Similar in structure but with different substituents.
Bicyclo[3.1.0]hexane: Lacks the nitrogen atom, making it less reactive in certain contexts.
Uniqueness
(5S)-1-azabicyclo[3.1.0]hexane is unique due to its nitrogen atom, which imparts additional reactivity and potential for functionalization compared to its non-nitrogenous counterparts .
Properties
CAS No. |
13118-58-6 |
---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.1 |
Purity |
95 |
Origin of Product |
United States |
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